molecular formula C9H20N2 B166637 N-(Piperidin-4-ylmethyl)propan-2-amine CAS No. 1225475-79-5

N-(Piperidin-4-ylmethyl)propan-2-amine

Cat. No.: B166637
CAS No.: 1225475-79-5
M. Wt: 156.27 g/mol
InChI Key: LMXYUHJYPZVRHD-UHFFFAOYSA-N
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Description

N-(Piperidin-4-ylmethyl)propan-2-amine: is an organic compound that features a piperidine ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine typically involves the reaction of piperidine with propan-2-amine under specific conditions. One common method is the reductive amination of piperidine with propan-2-one using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced catalysts can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-ylmethyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-ylmethyl)ethanamine
  • N-(Piperidin-4-ylmethyl)butan-2-amine
  • N-(Piperidin-4-ylmethyl)pentan-2-amine

Uniqueness

N-(Piperidin-4-ylmethyl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYUHJYPZVRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634498
Record name N-[(Piperidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225475-79-5
Record name N-[(Piperidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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